Ceftizoxime S-Oxide Impurity is a chemical compound related to Ceftizoxime, a third-generation cephalosporin antibiotic. This impurity arises during the synthesis and processing of Ceftizoxime, which is used to treat various bacterial infections. Understanding the characteristics of this impurity is vital for ensuring the safety and efficacy of pharmaceutical products containing Ceftizoxime.
Ceftizoxime S-Oxide Impurity can originate from several sources during the drug manufacturing process, including starting materials, reagents, and by-products formed during synthesis. Impurities like this can significantly impact the quality of the final drug product, necessitating rigorous analytical methods for identification and quantification .
Ceftizoxime S-Oxide can be synthesized through various chemical reactions involved in the production of Ceftizoxime. The most common methods include:
The synthesis typically involves controlling reaction conditions such as temperature, pH, and reaction time to minimize the formation of impurities. Analytical techniques, including High-Performance Liquid Chromatography (HPLC), are often utilized to monitor impurity levels throughout the synthesis process .
Ceftizoxime S-Oxide has a molecular formula that reflects its structural modifications compared to Ceftizoxime. The compound retains the core beta-lactam structure characteristic of cephalosporins but includes an additional oxygen atom bonded to a sulfur atom in its side chain.
Ceftizoxime S-Oxide can participate in various chemical reactions typical of sulfur-containing compounds. These may include:
Understanding these reactions is crucial for predicting how this impurity might behave in biological systems or during drug formulation processes.
The mechanism of action for Ceftizoxime involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins. Although Ceftizoxime S-Oxide itself may not exhibit significant antibacterial activity, understanding its interaction with biological systems is essential for assessing its potential effects when present as an impurity.
Research indicates that cephalosporins like Ceftizoxime are effective against a broad spectrum of gram-positive and gram-negative bacteria due to their ability to disrupt cell wall integrity .
Ceftizoxime S-Oxide is typically a solid at room temperature and exhibits stability under controlled storage conditions. Its solubility and stability characteristics are important for formulation into pharmaceutical products.
The chemical properties include:
These properties influence how the compound behaves in pharmaceutical formulations and its potential interactions with excipients or other active ingredients.
Ceftizoxime S-Oxide Impurity primarily serves as a subject of study in pharmaceutical research aimed at improving drug safety profiles. Its analysis helps in:
Research continues into minimizing such impurities through improved synthesis techniques and better purification processes .
The Ceftizoxime S-Oxide Impurity (CAS 79226-66-7) is an oxidative degradation product of the third-generation cephalosporin antibiotic ceftizoxime. Its systematic IUPAC name is (6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 5-oxide [1] [7] [9]. The molecular formula is C₁₃H₁₃N₅O₆S₂, with a molecular weight of 399.4 g/mol [1] [7].
This impurity arises from the oxidation of the sulfur atom in the 1,3-thiazine ring of ceftizoxime, converting the sulfide (–S–) to a sulfoxide (–S(O)–). The core structure retains the bicyclic β-lactam ring fused to a six-membered dihydrothiazine ring (5-oxidized), an aminothiazole moiety, and a methoxyimino side chain [1] [9]. The stereochemistry at C6 and C7 (R-configuration) and the (Z)-configuration of the methoxyimino group are critical for structural integrity [8].
Table 1: Structural Comparison of Ceftizoxime and Its S-Oxide Impurity
Feature | Ceftizoxime | Ceftizoxime S-Oxide Impurity |
---|---|---|
CAS No. | 68401-82-1 | 79226-66-7 |
Molecular Formula | C₁₃H₁₃N₅O₅S₂ | C₁₃H₁₃N₅O₆S₂ |
Sulfur Oxidation State | Sulfide (–S–) | Sulfoxide (–S(O)–) |
Key Functional Groups | β-lactam, dihydrothiazine, aminothiazole | β-lactam, dihydrothiazine S-oxide, aminothiazole |
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR analysis reveals distinct changes due to sulfur oxidation. The protons adjacent to the sulfoxide group (e.g., H-5 and H-6 in the dihydrothiazine ring) experience deshielding, shifting downfield by 0.5–1.0 ppm compared to ceftizoxime [3] [7]. Characteristic signals include:
Mass Spectrometry (MS):High-resolution LC-TOF-MS shows a protonated molecular ion [M+H]⁺ at m/z 400.06 (calculated for C₁₃H₁₄N₅O₆S₂: 400.04). Key fragments include:
Infrared (IR) Spectroscopy:The S=O stretch appears at 1040–1060 cm⁻¹, absent in ceftizoxime. Carboxylic acid C=O stretches are observed at 1720 cm⁻¹, and β-lactam C=O at 1770 cm⁻¹ [7].
Table 2: Key Spectroscopic Signatures of Ceftizoxime S-Oxide Impurity
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 3.95 ppm (s, 3H) | –OCH₃ group |
δ 6.75 ppm (s, 1H) | Aminothiazole H-5 | |
δ 9.85 ppm (d, 1H) | Amide NH | |
MS | [M+H]⁺ m/z 400.06 | Molecular ion |
m/z 241.1 | β-lactam ring cleavage product | |
IR | 1040–1060 cm⁻¹ | S=O stretch |
X-ray diffraction studies confirm the sulfoxide oxygen occupies an equatorial position in the dihydrothiazine ring, inducing a puckered conformation. The (6R,7R) configuration is preserved, but ring distortion alters the dihedral angle between the β-lactam and dihydrothiazine planes by ~15° compared to ceftizoxime [1] [8]. This conformational change reduces binding affinity to penicillin-binding proteins (PBPs), explaining the impurity’s diminished antibacterial activity [2] [8]. The (Z)-configuration of the methoxyimino group remains stable, critical for resisting β-lactamases [1].
The S-oxide modification increases polarity, evidenced by a higher calculated logP value (0.235 vs. 0.85 for ceftizoxime) [7]. This reduces cell membrane permeability, limiting bacterial uptake. While ceftizoxime inhibits >90% of Bacteroides fragilis strains at 1 μg/mL, the S-oxide shows no activity even at 64 μg/mL due to impaired PBP binding [4]. The impurity’s pKa (3.15±0.40) is lower than ceftizoxime (pKa 2.8), influencing ionization state and solubility [1] [7].
Synthetic Pathways and Degradation Mechanisms
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1